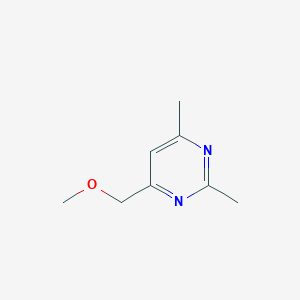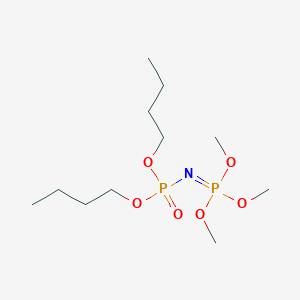
Trimethyl N-(dibutoxyphosphoryl)phosphorimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl N-(dibutoxyphosphoryl)phosphorimidate is a specialized organophosphorus compound characterized by the presence of a phosphorimidate group. This compound is part of the broader class of phosphoramidates, which are known for their unique chemical properties and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl N-(dibutoxyphosphoryl)phosphorimidate typically involves the reaction of trimethyl phosphite with dibutyl phosphorochloridate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl N-(dibutoxyphosphoryl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert it into phosphoramide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorimidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include phosphoramide oxides, phosphoramide derivatives, and substituted phosphoramidates .
Aplicaciones Científicas De Investigación
Trimethyl N-(dibutoxyphosphoryl)phosphorimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological phosphorylation processes.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Trimethyl N-(dibutoxyphosphoryl)phosphorimidate involves its interaction with nucleophiles, leading to the formation of stable phosphoramide bonds. The compound targets specific molecular pathways, including phosphorylation processes, which are crucial in various biochemical reactions .
Comparación Con Compuestos Similares
- Trimethyl (diisobutoxyphosphoryl)phosphorimidate
- Diethyl N-(dibutoxyphosphoryl)phosphorimidate
- Triethyl N-(dibutoxyphosphoryl)phosphorimidate
Comparison: Trimethyl N-(dibutoxyphosphoryl)phosphorimidate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better stability and reactivity in certain synthetic applications .
Propiedades
Número CAS |
87992-70-9 |
|---|---|
Fórmula molecular |
C11H27NO6P2 |
Peso molecular |
331.28 g/mol |
Nombre IUPAC |
dibutoxyphosphorylimino(trimethoxy)-λ5-phosphane |
InChI |
InChI=1S/C11H27NO6P2/c1-6-8-10-17-19(13,18-11-9-7-2)12-20(14-3,15-4)16-5/h6-11H2,1-5H3 |
Clave InChI |
DKOIBDGRDGCLOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(N=P(OC)(OC)OC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)

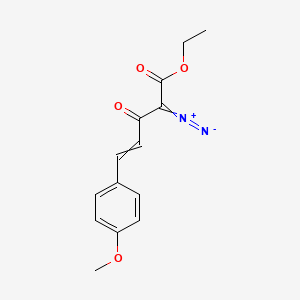
![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)
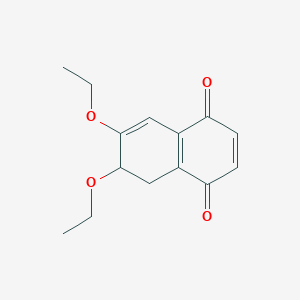
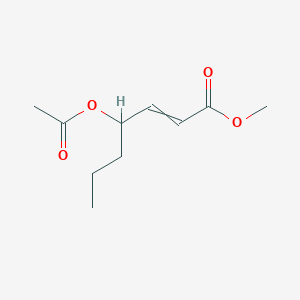
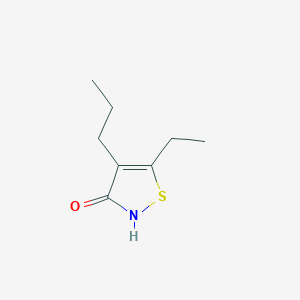
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14378015.png)
![N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14378021.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
